molecular formula C22H21N3O3S B11199960 N-(2-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(2-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11199960
M. Wt: 407.5 g/mol
InChI Key: FVCLUHXIUSINMJ-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its cytotoxic activity against various cancer cell lines.

    Medicine: Investigated for its potential therapeutic effects in treating infections and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-methoxyphenyl and 2-methoxybenzyl groups enhances its cytotoxic activity and selectivity towards certain cancer cell lines compared to similar compounds .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H21N3O3S/c1-27-18-9-7-15(8-10-18)19-13-25-17(14-29-22(25)24-19)11-21(26)23-12-16-5-3-4-6-20(16)28-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)

InChI Key

FVCLUHXIUSINMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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